6-(2,4-dimethoxyphenyl)-3-(3-isobutyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
This compound belongs to the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole class, a fused heterocyclic system known for diverse pharmacological activities. Specifically, the 6-(2,4-dimethoxyphenyl) and 3-(3-isobutyl-1H-pyrazol-5-yl) substituents enhance its bioactivity and selectivity. Synthesized via cyclization reactions involving acyl hydrazides and substituted benzoyl chlorides in the presence of POCl₃ , it exhibits potent Bcl-2-targeted anticancer activity. In vitro studies reveal sub-micromolar IC₅₀ values (0.31–0.7 µM) against Bcl-2-expressing cancer cell lines, with an ELISA binding affinity IC₅₀ of 0.32 µM, indicating strong disruption of Bcl-2-Bim interactions . Its drug-likeness, confirmed by SwissADME, positions it as a promising therapeutic candidate .
Properties
Molecular Formula |
C18H20N6O2S |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
6-(2,4-dimethoxyphenyl)-3-[5-(2-methylpropyl)-1H-pyrazol-3-yl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H20N6O2S/c1-10(2)7-11-8-14(20-19-11)16-21-22-18-24(16)23-17(27-18)13-6-5-12(25-3)9-15(13)26-4/h5-6,8-10H,7H2,1-4H3,(H,19,20) |
InChI Key |
MJEQMHSXWWEQKT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC(=NN1)C2=NN=C3N2N=C(S3)C4=C(C=C(C=C4)OC)OC |
Origin of Product |
United States |
Biological Activity
The compound 6-(2,4-dimethoxyphenyl)-3-(3-isobutyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a novel chemical entity that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound by examining its synthesis, mechanisms of action, and pharmacological properties based on diverse research findings.
Synthesis
The synthesis of the target compound typically involves multi-step reactions that integrate various organic chemistry techniques. A common approach includes the cyclization of substituted pyrazoles with thiadiazoles and triazoles. The detailed synthesis pathway can be summarized as follows:
- Starting Materials : 2,4-Dimethoxyphenyl hydrazine and isobutyl substituted pyrazoles.
- Reagents : Appropriate catalysts and solvents such as ethanol or methanol.
- Reactions : Cyclization reactions leading to the formation of the triazolo-thiadiazole framework.
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines such as MCF-7 (breast cancer) and K562 (leukemia) with low micromolar GI50 values. For example:
| Compound | Cell Line | GI50 (µM) |
|---|---|---|
| 6-(2,4-dimethoxyphenyl)-3-(3-isobutyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | MCF-7 | 5.0 ± 1.8 |
| 6-(2,4-dimethoxyphenyl)-3-(3-isobutyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | K562 | 6.5 ± 1.3 |
These results suggest a promising role in cancer therapy by inducing apoptosis and inhibiting cell cycle progression.
Anti-inflammatory Activity
The compound has also demonstrated anti-inflammatory effects. Studies have shown that it can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro:
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| 6-(2,4-dimethoxyphenyl)-3-(3-isobutyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | 61–85% | 76–93% |
These findings indicate its potential use in treating inflammatory diseases.
Antimicrobial Activity
The antimicrobial properties of this compound have been evaluated against various bacterial strains including E. coli and Staphylococcus aureus. The results indicated significant inhibition at concentrations as low as 40 µg/mL:
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| E. coli | 15 |
| Staphylococcus aureus | 18 |
This suggests potential applications in developing new antimicrobial agents.
The biological activities of this compound are believed to stem from its ability to interact with specific molecular targets involved in key signaling pathways:
- Apoptosis Induction : The compound may activate caspase pathways leading to programmed cell death in cancer cells.
- Cytokine Modulation : It appears to inhibit the NF-kB pathway responsible for inflammation.
- Antibacterial Mechanism : The interaction with bacterial cell membranes may disrupt their integrity.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- In Vivo Tumor Model : Administration of the compound in mice bearing xenograft tumors resulted in a significant reduction in tumor size compared to controls.
- Inflammation Model : In a carrageenan-induced paw edema model in rats, treatment with the compound reduced swelling significantly compared to untreated groups.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The pharmacological profile of 6-(2,4-dimethoxyphenyl)-3-(3-isobutyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is influenced by substituent variations. Below is a comparative analysis with key analogues:
Key Observations:
Substituent Effects on Bcl-2 Inhibition :
- Methoxy Groups : The 2,4-dimethoxyphenyl substituent (compound 5k) demonstrates superior Bcl-2 inhibition compared to 4-methoxyphenyl (5b) or halogenated analogues. This suggests electron-donating groups at the 2- and 4-positions enhance target binding .
- Isobutyl-Pyrazole Moiety : The 3-isobutyl group on the pyrazole ring improves solubility and pharmacokinetics compared to bulkier adamantyl substituents .
Halogen vs. Methoxy Substitutions :
- Halogenated derivatives (e.g., 6-(3-chloro-4-fluorophenyl)) exhibit potent analgesic activity but lack Bcl-2 specificity, indicating substituent-dependent target selectivity .
Toxicity and Drug-Likeness :
- Compounds with diphenylmethyl groups (e.g., 6-(4-chlorophenyl)-3-(diphenylmethyl)) show reduced gastrointestinal toxicity, highlighting the role of bulky substituents in minimizing side effects .
- The 2,4-dimethoxyphenyl compound meets drug-likeness criteria (Lipinski’s rules), with a molecular weight of 368.46 g/mol and moderate lipophilicity (logP = 3.1) .
Synthetic Accessibility :
- POCl₃-mediated cyclization is a common method for triazolothiadiazole synthesis, though adamantyl derivatives require additional purification steps (e.g., column chromatography), reducing scalability .
Preparation Methods
General Synthesis Approach
The synthesis of 6-(2,4-dimethoxyphenyl)-3-(3-isobutyl-1H-pyrazol-5-yl)triazolo[3,4-b]thiadiazole can be approached through a multi-step process involving the formation of the triazole and thiadiazole rings. A common method involves starting with 4-amino-5-mercapto-4H-1,2,4-triazole-3-thiol derivatives, which are excellent precursors for triazolothiadiazoles.
Specific Synthesis Steps
Step 1: Formation of the Triazole Intermediate
Step 2: Introduction of the Pyrazole Moiety
- Introduce the 3-isobutyl-1H-pyrazol-5-yl moiety through a suitable coupling reaction. This might involve the use of a pyrazole derivative in a reaction with the triazole intermediate.
Step 3: Formation of the Thiadiazole Ring
- The final step involves the cyclization of the intermediate to form the thiadiazole ring. This can be achieved under reflux conditions with appropriate reagents.
Microwave-Assisted Synthesis
Microwave-assisted synthesis is another efficient method for preparing triazolothiadiazoles. This method offers advantages such as reduced reaction time and improved yields.
Analysis and Characterization
Spectroscopic Analysis
The synthesized compound can be characterized using various spectroscopic techniques:
- FTIR (Fourier Transform Infrared Spectroscopy): Useful for identifying functional groups.
- 1H NMR (Proton Nuclear Magnetic Resonance): Provides information about the molecular structure.
- LC-MS (Liquid Chromatography-Mass Spectrometry): Helps in confirming the molecular weight and purity of the compound.
Elemental Analysis
Elemental analysis is crucial for verifying the composition of the synthesized compound by comparing calculated and found values for carbon, hydrogen, nitrogen, and sulfur.
Biological Activity
Triazolothiadiazoles have shown promising biological activities, including antiviral and antitumoral effects. The specific compound 6-(2,4-dimethoxyphenyl)-3-(3-isobutyl-1H-pyrazol-5-yl)triazolo[3,4-b]thiadiazole would likely be tested for similar activities using appropriate assays.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 6-(2,4-dimethoxyphenyl)-3-(3-isobutyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Triazole Ring Formation : Start with hydrazine derivatives (e.g., 3-isobutyl-1H-pyrazol-5-amine) and cyclize with carbonyl compounds (e.g., 2,4-dimethoxyphenyl ketones) under acidic conditions .
Thiadiazole Ring Closure : React intermediates with sulfurizing agents (e.g., P4S10 or Lawesson’s reagent) in anhydrous solvents like toluene or DMF .
- Key Optimization : Control reaction temperatures (80–120°C) and use catalysts like POCl3 to enhance yields .
Q. How is the structural integrity of this compound confirmed during synthesis?
- Methodological Answer : Use a combination of:
- Spectroscopic Techniques : <sup>1</sup>H/ <sup>13</sup>C NMR to confirm substituent positions (e.g., methoxy groups at 2,4-phenyl, isobutyl on pyrazole) .
- Elemental Analysis : Verify C, H, N, S content within ±0.3% of theoretical values .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., m/z 450–470 range) .
Q. What computational tools predict its physicochemical properties and drug-likeness?
- Methodological Answer :
- SwissADME : Predicts logP (lipophilicity), solubility (LogS), and bioavailability. For analogs, logP ranges 3.5–4.2 indicate moderate lipophilicity .
- Rule of Five Violations : Assess drug-likeness; triazolothiadiazoles often comply due to moderate molecular weight (<500) and H-bond donors/acceptors .
Advanced Research Questions
Q. How do substituents (e.g., 2,4-dimethoxy vs. dichlorophenyl) influence biological activity in triazolothiadiazole derivatives?
- Methodological Answer :
- Comparative SAR Studies : Replace 2,4-dimethoxy with electron-withdrawing groups (e.g., Cl) to enhance target binding via dipole interactions. For example, dichlorophenyl analogs showed 2-fold higher antifungal activity in docking studies against 14α-demethylase .
- In Silico Docking : Use AutoDock Vina to compare binding affinities. Methoxy groups may reduce steric hindrance, improving ligand-enzyme fit .
Q. What experimental strategies resolve contradictions in solubility vs. bioactivity data?
- Methodological Answer :
- Solubility Enhancement : Use co-solvents (DMSO:PBS mixtures) or nanoformulation (liposomes) for in vitro assays to reconcile low aqueous solubility (e.g., <10 µM) with cellular activity .
- Data Reconciliation : Cross-validate in silico predictions (SwissADME) with experimental shake-flask method for solubility .
Q. How to design assays for evaluating its mechanism of action in enzyme inhibition?
- Methodological Answer :
Target Selection : Prioritize enzymes like lanosterol 14α-demethylase (CYP51) for antifungal studies, based on structural homology with triazolothiadiazole analogs .
Enzyme Kinetics : Use microplate assays with ketoconazole as a positive control. Monitor NADPH depletion at 340 nm to quantify IC50 .
Cellular Validation : Test cytotoxicity in fungal cultures (e.g., Candida albicans) and compare MIC values with fluconazole .
Q. What are the challenges in scaling up synthesis without compromising purity?
- Methodological Answer :
- Process Optimization : Replace batch synthesis with flow chemistry for thiadiazole ring closure to improve yield (>75%) and reduce byproducts .
- Purification : Use preparative HPLC with C18 columns (MeCN:H2O gradient) to isolate >98% pure compound. Monitor for common impurities (e.g., des-methyl analogs) via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
